molecular formula C30H54O6 B1253010 Concentricol

Concentricol

Cat. No.: B1253010
M. Wt: 510.7 g/mol
InChI Key: VZNMYFXGBPEORA-VUHAMLAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Concentricol is a triterpenoid secondary metabolite first isolated from the fungus Daldinia concentrica (Hypoxylaceae family) . Its discovery in 2001 marked a significant advancement in fungal chemotaxonomy, as it serves as a species-specific biomarker for D. concentrica and its close relative D. eschscholtzii . Structurally, this compound is derived from the acetate-mevalonate pathway, distinguishing it from polyketide or hybrid PKS/NRPS metabolites like cytochalasins . While its biological activities remain underexplored, its taxonomic utility is well-documented: the absence of this compound in morphologically similar species (e.g., D. loculata, D. vernicosa) aids in species delineation .

Properties

Molecular Formula

C30H54O6

Molecular Weight

510.7 g/mol

IUPAC Name

(2E,10E,14E,22E)-2,6,10,15,19,23-hexamethyltetracosa-2,10,14,22-tetraene-1,6,7,18,19,24-hexol

InChI

InChI=1S/C30H54O6/c1-23(15-17-27(33)29(5,35)19-9-13-25(3)21-31)11-7-8-12-24(2)16-18-28(34)30(6,36)20-10-14-26(4)22-32/h11-14,27-28,31-36H,7-10,15-22H2,1-6H3/b23-11+,24-12+,25-13+,26-14+

InChI Key

VZNMYFXGBPEORA-VUHAMLAFSA-N

Isomeric SMILES

C/C(=C\CC/C=C(/CCC(O)C(O)(CC/C=C(/CO)\C)C)\C)/CCC(O)C(O)(CC/C=C(/CO)\C)C

Canonical SMILES

CC(=CCCC=C(C)CCC(C(C)(CCC=C(C)CO)O)O)CCC(C(C)(CCC=C(C)CO)O)O

Synonyms

concentricol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Class/Source Biosynthetic Pathway Biological Activity Taxonomic Utility References
This compound Triterpenoid (D. concentrica) Acetate-mevalonate Not reported Marker for D. concentrica
Daldiconoids B–G 3,4-secolanostane triterpenoids (D. concentrica) Acetate-mevalonate Anti-inflammatory (inhibition of IL-1β, IL-6, TNF-α at 10 μM) Not specified
Cytochalasins Hybrid PKS/NRPS (D. eschscholtzii) PKS/NRPS Cytotoxic, antifungal Marker for tropical Daldinia
Concentricols B–D Triterpenoid derivatives (D. concentrica) Acetate-mevalonate Not reported Chemotaxonomic significance unconfirmed
Phenochalasin B Cytochalasin (D. concentrica) PKS/NRPS Cytotoxic Not specified

Key Findings

Taxonomic Specificity: this compound is exclusive to D. concentrica and D. eschscholtzii, whereas cytochalasins are prevalent in tropical Daldinia spp. . Species like D. loculata lack this compound, confirming its diagnostic value . The absence of this compound in Asian and American Daldinia specimens underscores its restricted biogeographic distribution .

Structural Diversity: Unlike this compound, daldiconoids (e.g., B–G) are 3,4-secolanostane triterpenoids with demonstrated anti-inflammatory activity, highlighting functional divergence within the same biosynthetic class . Cytochalasins and phenochalasin B, despite coexisting with this compound in D. concentrica, originate from distinct pathways (PKS/NRPS vs. acetate-mevalonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concentricol
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Concentricol

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